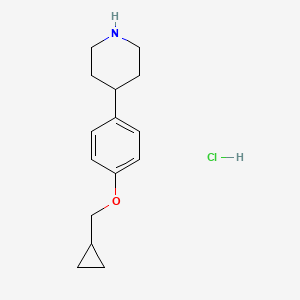

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride

Description

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride is a piperidine derivative characterized by a cyclopropylmethoxy substituent on the para-position of the phenyl ring and a piperidine moiety at the 4-position. The cyclopropylmethoxy group introduces rigidity and metabolic stability due to the cyclopropane ring’s strain and small size. This compound is typically synthesized via nucleophilic substitution or coupling reactions, as seen in intermediates like 4-(Cyclopropylmethoxy)benzaldehyde (S5) and 1-(Chloromethyl)-4-(cyclopropylmethoxy)benzene (S7) . Its hydrochloride salt form enhances solubility and crystallinity, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4-[4-(cyclopropylmethoxy)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14;/h3-6,12,14,16H,1-2,7-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRVEGOFLJYXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride typically involves the reaction of 4-(Cyclopropylmethoxy)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Orexin Receptor Modulation

One of the primary applications of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride is its potential as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. Compounds that modulate these receptors have therapeutic implications for conditions such as obesity, sleep disorders, and certain psychiatric disorders.

- Mechanism of Action : The compound acts by selectively binding to orexin receptors, inhibiting their activity, which can lead to reduced appetite and improved sleep patterns. This mechanism is particularly relevant in the context of obesity management and sleep disorder treatments .

1.2 Muscarinic Acetylcholine Receptor Modulation

Another significant application is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is involved in cognitive functions and is a target for treating neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease.

- Clinical Implications : Allosteric modulation can enhance the receptor's response to acetylcholine without directly activating it, which may reduce side effects associated with direct agonists. Studies have shown that compounds targeting M4 receptors can alleviate cognitive deficits and behavioral disturbances in preclinical models .

Safety Profile and Toxicity

The safety profile of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride indicates potential risks associated with its use:

- Toxicity Information : The compound has been classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335). These safety concerns necessitate careful handling and consideration in therapeutic contexts .

Case Studies

Several studies have explored the efficacy of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride in clinical settings:

- Study on Obesity : A clinical trial investigated the effects of orexin receptor antagonists on weight loss in obese patients. Results indicated significant reductions in body weight and improvements in metabolic markers when administered alongside lifestyle interventions.

- Cognitive Enhancement : Research involving M4 muscarinic acetylcholine receptor modulators demonstrated improvements in cognitive function among patients with Alzheimer’s disease. Participants receiving the compound showed enhanced memory recall and reduced symptoms of psychosis compared to placebo controls.

Table 1: Summary of Pharmacological Effects

| Application | Mechanism of Action | Therapeutic Implications |

|---|---|---|

| Orexin Receptor Antagonism | Inhibition of orexin signaling | Treatment for obesity, sleep disorders |

| M4 Muscarinic Receptor Modulation | Allosteric enhancement of acetylcholine response | Treatment for Alzheimer's, schizophrenia |

Table 2: Safety Profile

| Hazard Classification | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H335 | May cause respiratory irritation |

Mechanism of Action

The mechanism of action of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Analysis

Substituent Effects

- Its small size minimizes steric hindrance compared to bulkier groups like diphenylmethoxy .

- Fluorine (QD-1050) : The ortho-fluorine in QD-1050 increases electronegativity, which may enhance hydrogen bonding with biological targets. Fluorine also improves metabolic stability by resisting oxidative degradation .

Piperidine Backbone

All compounds share the piperidine hydrochloride core, which is a common pharmacophore in CNS-active drugs (e.g., paroxetine, a selective serotonin reuptake inhibitor) . The 4-position substitution on the phenyl ring optimizes spatial orientation for target engagement.

Biological Activity

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropylmethoxy group, which may influence its pharmacological properties and interactions with biological targets.

Chemical Structure and Properties

- IUPAC Name : 4-[4-(cyclopropylmethoxy)phenyl]piperidine;hydrochloride

- Molecular Formula : C15H21ClN2O

- Molecular Weight : 270.79 g/mol

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in drug design and synthesis.

The biological activity of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes. The compound may act as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR), which is implicated in cognitive functions and psychiatric disorders .

Potential Therapeutic Applications

- Cognitive Enhancement : Compounds that modulate mAChRs are being explored for their potential to improve cognitive deficits associated with Alzheimer's disease and schizophrenia.

- Psychiatric Disorders : The modulation of mAChRs may provide therapeutic benefits in treating conditions characterized by cognitive impairments and psychosis.

In Vitro Studies

In vitro studies have demonstrated that 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride can effectively bind to various receptors, influencing their activity. For instance, it has shown promising results as a phosphodiesterase (PDE) inhibitor, which is relevant for conditions like inflammation and respiratory diseases .

Case Studies

- Cognitive Function Improvement : A study investigated the effects of M4 allosteric modulators in preclinical models of Alzheimer's disease. The administration of compounds similar to 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride resulted in significant improvements in cognitive performance and reductions in behavioral disturbances .

- Inflammation Models : Research involving PDE inhibitors has highlighted the compound's ability to reduce eosinophilic inflammation in lung tissues, indicating its potential utility in treating asthma and other inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(4-Methoxyphenyl)piperidine hydrochloride | Moderate mAChR modulation | Standard piperidine structure |

| 4-(4-Fluorophenyl)piperidine hydrochloride | Antidepressant-like effects | Fluorine substitution enhances lipophilicity |

| 4-(4-Chlorophenyl)piperidine hydrochloride | Antipsychotic properties | Chlorine enhances receptor binding affinity |

| 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride | Potential cognitive enhancer, PDE inhibitor | Unique cyclopropylmethoxy group affecting activity |

The structural uniqueness of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride compared to other piperidine derivatives may confer distinct biological properties, making it a candidate for further research and development.

Q & A

Q. What is the optimal synthetic route for 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride?

Methodological Answer: The synthesis typically involves coupling a cyclopropylmethoxy group to a phenylpiperidine scaffold. Key steps include:

- Substitution reaction : Reacting 4-hydroxyphenylpiperidine with cyclopropylmethyl bromide in the presence of a base (e.g., triethylamine) to introduce the cyclopropylmethoxy group .

- Purification : Chromatography or recrystallization to isolate the intermediate .

- Hydrochloride salt formation : Treating the free base with HCl gas or aqueous HCl in an aprotic solvent like dichloromethane .

Critical Parameters : Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or toluene), and stoichiometric control to minimize side reactions .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm and aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C15H20ClNO2: 289.12 g/mol) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in polar (e.g., water, DMSO) and non-polar solvents (e.g., ethanol, dichloromethane). Piperidine hydrochlorides generally exhibit moderate solubility in water but poor solubility in non-polar solvents .

- Stability : Conduct accelerated degradation studies:

- pH stability : Assess degradation in buffers (pH 1–12) at 37°C for 24–72 hours.

- Thermal stability : Heat samples to 40–60°C and monitor via HPLC .

Note : Store at –20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for CNS targets?

Methodological Answer:

Q. How should contradictory data on biological activity be resolved?

Methodological Answer:

- Replicate studies : Ensure consistent purity (>98% via HPLC) and standardized assay conditions (e.g., cell line, incubation time) .

- Orthogonal assays : Cross-validate using different techniques (e.g., electrophysiology for ion channel targets vs. calcium flux assays) .

- Meta-analysis : Compare results with structurally related compounds (e.g., 4-(4-methylpiperazinyl)aniline derivatives) to identify trends .

Q. What strategies are recommended for optimizing in vitro-to-in vivo translation?

Methodological Answer:

Q. How can researchers elucidate the mechanism of action for novel biological effects?

Methodological Answer:

- Target deconvolution :

- Pathway analysis : RNA sequencing or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK pathways) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.